5β-Hydroxy-tetrahydro Canrenone is a steroid compound derived from canrenone, which itself is a metabolite of spironolactone. This compound is characterized by the presence of a hydroxyl group at the 5β position and is part of a larger class of compounds known as corticosteroids. It plays a significant role in various biological processes, particularly in the regulation of electrolyte balance and blood pressure.
5β-Hydroxy-tetrahydro Canrenone can be synthesized from natural steroid precursors or through chemical modifications of existing steroid compounds. The primary source for its synthesis often involves the transformation of canrenone or related steroids, utilizing various chemical reactions to introduce the hydroxyl group at the desired position.
This compound falls under the classification of steroidal hormones and is specifically categorized as a mineralocorticoid antagonist. Its structure and activity relate closely to other steroid hormones, influencing its biological effects.
The synthesis of 5β-Hydroxy-tetrahydro Canrenone can be achieved through several chemical pathways:
The synthetic pathways often involve careful control of reaction conditions, such as temperature and solvent choice, to enhance selectivity and yield. Techniques like chromatography are employed for purification of intermediates and final products.
The molecular structure of 5β-Hydroxy-tetrahydro Canrenone consists of a steroid backbone with specific functional groups:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
5β-Hydroxy-tetrahydro Canrenone participates in several chemical reactions relevant to its biological function:
The reactions are typically monitored using chromatographic techniques to ascertain yield and purity. Reaction kinetics may also be studied to optimize conditions for maximum efficiency.
5β-Hydroxy-tetrahydro Canrenone acts primarily as an antagonist at mineralocorticoid receptors, inhibiting the action of aldosterone. This interaction leads to:
Studies have shown that this compound's effectiveness can be quantified through assays measuring plasma renin activity and electrolyte levels in treated subjects .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
5β-Hydroxy-tetrahydro Canrenone has several scientific uses:
This compound represents an important area of research within endocrinology and pharmacology, with ongoing studies aimed at elucidating its full therapeutic potential and mechanisms.
Steroidal compounds have been pivotal in medicinal chemistry since the isolation of cardiac glycosides from Digitalis species in the 18th century. The mid-20th century marked a transformative period with the systematic modification of steroid scaffolds to enhance therapeutic specificity. Spirolactone derivatives emerged during this era as innovative mineralocorticoid receptor antagonists, with spironolactone (introduced in 1959) serving as the progenitor of modern steroidal diuretics [7]. Canrenone was first described in 1959 as a key derivative and metabolite of spironolactone, leading to the development of potassium canrenoate by 1968 [7] [10]. These discoveries laid the groundwork for synthesizing and characterizing advanced metabolites like 5β-Hydroxy-tetrahydro Canrenone, which embodies strategic structural refinements for targeted pharmacology. The evolution from crude plant extracts to precisely engineered metabolites exemplifies how steroidal chemistry has addressed complex physiological pathways while minimizing off-target effects [3].
5β-Hydroxy-tetrahydro Canrenone (C₂₂H₃₂O₄; MW 360.5 g/mol) is a tetracyclic steroidal lactone distinguished by three critical structural features:
Table 1: Structural Features of 5β-Hydroxy-tetrahydro Canrenone and Related Compounds
Compound | Molecular Formula | Key Structural Attributes | Source |
---|---|---|---|
Canrenone | C₂₂H₂₈O₃ | Δ⁴,⁶-diene; 17α-unsaturated γ-lactone | [7] [10] |
5β-Hydroxy-tetrahydro Canrenone | C₂₂H₃₂O₄ | 5β-hydroxy; 3-oxo; A/B cis-fusion; γ-lactone | [4] [8] |
Tetrahydro Canrenone Lactol | C₂₂H₃₄O₄ | 5β-hydroxy; 3-oxo; lactol ring at C-17 | [8] |
The IUPAC name (5S,8R,9S,10R,13S,14S,17R)-5-hydroxy-10,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione precisely defines its stereochemistry [4]. This configuration is essential for its biological activity, as confirmed by spectroscopic data (SMILES: O=C5\C=C4\C=C/[C@@H]1[C@H](CC[C@]3([C@H]1CC[C@]32OC(=O)CC2)C)[C@@]4(C)CC5
) [8].
5β-Reduction is an irreversible metabolic reaction catalyzed by AKR1D1 (aldo-keto reductase 1D1), a hepatic enzyme critical for steroid and bile acid homeostasis. This NADPH-dependent reductase saturates the Δ⁴-bond of 3-ketosteroids, generating the characteristic bent 5β-configuration [1] [5] [9]. Key aspects include:
Table 2: AKR1D1 Substrates and Products Relevant to Canrenone Metabolism
Substrate | 5β-Reduced Product | Biological Consequence |
---|---|---|
Canrenone | 5β-Dihydrocanrenone | Altered receptor affinity and clearance |
Cortisol | 5β-Dihydrocortisol | Inactivation of glucocorticoid signaling |
7α-Hydroxycholest-4-en-3-one | 5β-Cholestan-3-one | Primary bile acid synthesis |
Unlike 5α-reductases (SRD5A1/A2), AKR1D1 produces metabolites with non-planar structures that exhibit distinct neuroactive, cardiomodulatory, and ligand-receptor properties [1] [9].
5β-reduced tetrahydro steroids demonstrate multifaceted pharmacological actions beyond their parent compounds:
Table 3: Pharmacological Actions of 5β-Reduced Steroids
Activity | Mechanism | Therapeutic Implication |
---|---|---|
MR Antagonism | Competitive aldosterone displacement | Hypertension; heart failure |
Ion Channel Modulation | Blockade of voltage-gated Ca²⁺ channels | Vasodilation; antiarrhythmic effects |
Neurosteroid Activity | Allosteric GABAₐ receptor modulation | Anxiolysis; neuroprotection |
Clinical studies confirm that canrenone (the precursor) reduces left ventricular mass and microalbuminuria in diabetic patients, suggesting its metabolites contribute to cardio-renal protection [6] [10]. The 5β-Hydroxy-tetrahydro derivative represents a biotransformation pathway that fine-tunes receptor engagement and optimizes pharmacokinetics for sustained effects [1] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7